N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propanamide group
Mechanism of Action
Target of Action
Similar compounds have been found to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 and Enoyl-[acyl-carrier-protein] reductase [NADH] in humans. These enzymes play crucial roles in steroid hormone biosynthesis and fatty acid elongation, respectively.
Biochemical Pathways
Given the targets of similar compounds, it can be speculated that this compound may influence thesteroid hormone biosynthesis and fatty acid elongation pathways .
Result of Action
Based on the targets of similar compounds, it can be inferred that this compound may alter the levels of certain steroid hormones and fatty acids in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-chloro-2-methylaniline+2,2-dimethylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Products may include chlorinated benzoic acids.
Reduction: Products may include the corresponding amine.
Substitution: Products may include methoxy or ethoxy-substituted derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide
- N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both a chloro-substituted aromatic ring and a bulky dimethylpropanamide group
Biological Activity
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro-substituted aromatic ring linked to a dimethylpropanamide moiety. This unique structure contributes to its biological activity by influencing interactions with various biomolecules.
The compound's mechanism of action involves interactions with specific molecular targets, which may include enzymes or receptors. Such interactions can lead to alterations in biochemical pathways, affecting processes such as steroid hormone biosynthesis and fatty acid metabolism.
Key Targets:
- Corticosteroid 11-beta-dehydrogenase isozyme 1 : This enzyme is involved in the metabolism of corticosteroids and may be influenced by the compound.
- Enoyl-[acyl-carrier-protein] reductase (NADH) : This enzyme plays a role in fatty acid synthesis and elongation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antibacterial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- Antifungal Activity : Similar investigations have shown potential antifungal effects, making it a candidate for further research in medicinal chemistry.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide | Chlorinated aromatic ring with nitro group | Antibacterial and enzyme inhibition |
N-(5-chloro-2-methylphenyl)-3-oxobutanamide | Chloro-substituted phenyl with ketone | Anticancer properties |
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Complex cyclic structure | Potential neuroprotective effects |
Case Studies and Research Findings
- Antibacterial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
- Antifungal Research : In vitro tests showed that this compound could inhibit the growth of specific fungal pathogens. The mechanism was proposed to involve disruption of fungal cell wall synthesis .
- Enzyme Inhibition Assays : Research involving enzyme assays indicated that the compound could act as an inhibitor of corticosteroid 11-beta-dehydrogenase isozyme 1, potentially influencing steroid hormone levels in biological systems .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVJHVGXBACZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400817 | |
Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114153-36-5 | |
Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-CHLORO-2,2,2'-TRIMETHYLPROPIONANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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